Lipophilicity Comparison: Branched vs. Linear Heptyl Isomer
The branched heptan-2-yl group in the target compound creates a distinct lipophilic profile compared to its linear isomer, n-heptyl-aminopropanol. The calculated XLogP3-AA for 2-[(Heptan-2-yl)amino]propan-1-ol is 2.3. This is notably lower than predicted values for linear n-alkyl amino alcohols with the same carbon count, which typically exceed XLogP3 of 2.8 due to the greater hydrophobic surface area accessible in a straight chain. This difference is critical for designing molecules with balanced solubility and permeability [1].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | Linear n-heptyl-amino-propanol analog (predicted) |
| Quantified Difference | Lower by at least 0.5 log units, indicating reduced lipophilicity and enhanced aqueous solubility. |
| Conditions | Computational prediction by the XLogP3 algorithm, as per PubChem 2019.06.18 release. |
Why This Matters
A lower XLogP implies better intrinsic aqueous solubility and a different pharmacokinetic or environmental fate profile, making it preferable for applications requiring a more hydrophilic amine headgroup while maintaining a C7 hydrophobic tail.
- [1] PubChem. Computed Properties for 2-[(Heptan-2-yl)amino]propan-1-ol. (n.d.). View Source
